molecular formula C12H16BrNO5 B4042760 [2-(3-bromophenoxy)ethyl]dimethylamine oxalate

[2-(3-bromophenoxy)ethyl]dimethylamine oxalate

Cat. No.: B4042760
M. Wt: 334.16 g/mol
InChI Key: VJUYZMOIPBZQNI-UHFFFAOYSA-N
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Description

[2-(3-bromophenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C12H16BrNO5 and its molecular weight is 334.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.02119 g/mol and the complexity rating of the compound is 212. The solubility of this chemical has been described as 44.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and structural characterization of various mixed-valence and multinuclear complexes, incorporating ligands with functionalities similar to [2-(3-bromophenoxy)ethyl]dimethylamine oxalate, have been extensively studied. For example, dinuclear oxophenoxovanadates incorporating heptadentate ligands have been synthesized, showcasing the versatility of such compounds in forming complex structures with potential applications in catalysis, magnetic materials, and as probes in biological systems (Mondal et al., 2005).

Catalysis and Reactivity

  • Research on the transesterification of dimethyl oxalate with phenol over MoO3/SiO2 and MoO3/TiO2–SiO2 catalysts indicates the importance of surface acidity and reactivity in catalytic processes. This study suggests potential applications of this compound in catalysis, given its structural similarity and potential for reactivity modifications (Liu et al., 2007).

Material Science

  • The development of materials and catalysts from compounds with structural features similar to this compound is a significant area of research. For example, the preparation of Cu/SiO2 catalysts through green methods for the hydrogenation of diethyl oxalate into ethylene glycol demonstrates the environmental and industrial relevance of such compounds (Ding et al., 2017).

Environmental and Stability Studies

  • Studies on the stability of UV filters in chlorinated water and the identification of halogenated by-products show the significance of understanding the environmental impact and degradation pathways of organic compounds. This research area might be relevant for assessing the environmental behavior of this compound and its derivatives (Negreira et al., 2008).

Biological Applications

  • While direct studies on this compound in biological systems were not found, the exploration of metal complexes with similar ligands for their activity on carcinoma cells highlights the potential biomedical research applications of such compounds (Das et al., 2014).

Properties

IUPAC Name

2-(3-bromophenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.C2H2O4/c1-12(2)6-7-13-10-5-3-4-9(11)8-10;3-1(4)2(5)6/h3-5,8H,6-7H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUYZMOIPBZQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795505
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.